molecular formula C11H13IO B14319215 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 109240-19-9

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B14319215
CAS No.: 109240-19-9
M. Wt: 288.12 g/mol
InChI Key: ZRZHRHRZTGGDSK-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that features an iodomethyl group attached to a tetrahydronaphthalen-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several methods. One common approach involves the iodocyclization of 2-allylphenols. This reaction typically uses iodine as the iodinating agent and can be carried out in solvents such as water or ethanol-water mixtures . The reaction conditions often include the presence of a base like sodium bicarbonate to deprotonate the phenolic hydroxyl group and neutralize the hydrogen iodide formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodocyclization reactions using optimized conditions to ensure high yields and purity. The choice of solvent, temperature, and reaction time are critical factors that can influence the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce ketones or aldehydes.

Scientific Research Applications

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol involves its ability to participate in various chemical reactions due to the presence of the iodomethyl and hydroxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its tetrahydronaphthalene core, which imparts distinct chemical properties compared to the simpler benzene derivatives. This structural difference allows for a broader range of applications and reactivity in various chemical processes.

Properties

CAS No.

109240-19-9

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

2-(iodomethyl)-3,4-dihydro-1H-naphthalen-2-ol

InChI

InChI=1S/C11H13IO/c12-8-11(13)6-5-9-3-1-2-4-10(9)7-11/h1-4,13H,5-8H2

InChI Key

ZRZHRHRZTGGDSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CI)O

Origin of Product

United States

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